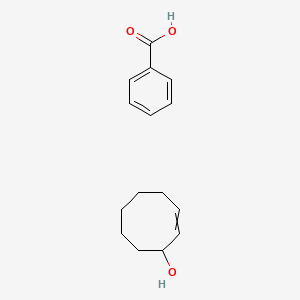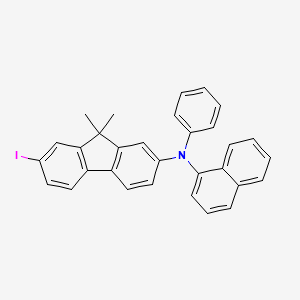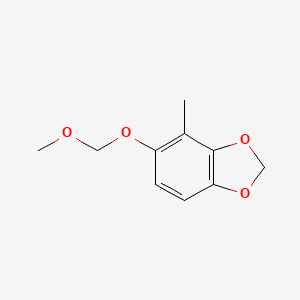
1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- is a chemical compound with a unique structure that includes an azido group and an indenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- typically involves the azidation of a precursor compound. One common method is the reaction of 1H-Inden-2-ol with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the hazardous azido group safely .
Chemical Reactions Analysis
Types of Reactions
1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The indenol moiety can undergo oxidation to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogen Gas and Catalysts: Used for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
Amines: From reduction of the azido group.
Ketones/Aldehydes: From oxidation of the indenol moiety.
Scientific Research Applications
1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of azido group reactivity and its interactions with biological molecules
Mechanism of Action
The mechanism of action of 1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- involves the reactivity of the azido group, which can participate in click chemistry reactions, forming stable triazole rings. This reactivity is harnessed in various applications, including bioconjugation and material science .
Comparison with Similar Compounds
Similar Compounds
1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2R)-: A stereoisomer with different spatial arrangement of atoms.
1H-Inden-1-ol, 2,3-dihydro-: Lacks the azido group, making it less reactive in certain applications
Uniqueness
1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- is unique due to its specific stereochemistry and the presence of the azido group, which imparts distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry .
Properties
CAS No. |
180980-17-0 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(1R,2S)-1-azido-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H9N3O/c10-12-11-9-7-4-2-1-3-6(7)5-8(9)13/h1-4,8-9,13H,5H2/t8-,9+/m0/s1 |
InChI Key |
GGUSIXKVMSRGIH-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)N=[N+]=[N-])O |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-[tri(propan-2-yl)silyl]pyridine](/img/structure/B12569468.png)
![1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole](/img/structure/B12569474.png)


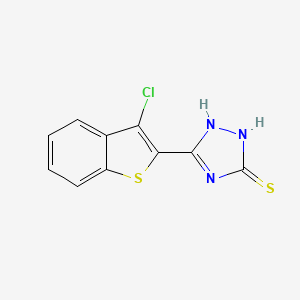
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12569496.png)
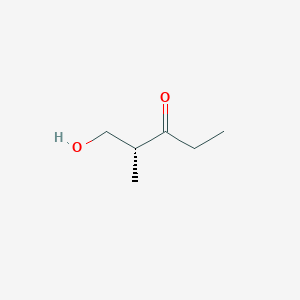
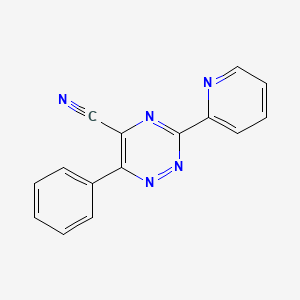
![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B12569528.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12569532.png)
